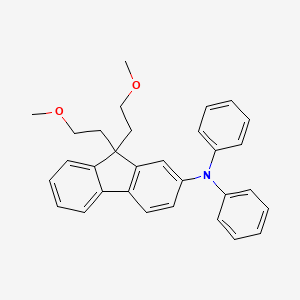
9,9-Bis(2-methoxyethyl)-N,N-diphenyl-9H-fluoren-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9-Bis(2-methoxyethyl)-N,N-diphenyl-9H-fluoren-2-amine: is a complex organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of two methoxyethyl groups and two phenyl groups attached to the nitrogen atom of the fluorene core. It is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Bis(2-methoxyethyl)-N,N-diphenyl-9H-fluoren-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of fluorene with 2-methoxyethyl bromide in the presence of a strong base such as sodium hydride. This is followed by the introduction of diphenylamine through a nucleophilic substitution reaction. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrogen atom, converting the diphenylamine moiety into secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 9,9-Bis(2-formylethyl)-N,N-diphenyl-9H-fluoren-2-amine.
Reduction: Formation of 9,9-Bis(2-methoxyethyl)-N,N-diphenyl-9H-fluoren-2-amine derivatives with reduced nitrogen functionality.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of advanced organic materials, including polymers and dendrimers. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biology: In biological research, the compound can be used as a fluorescent probe due to its strong fluorescence properties. It is also explored for its potential as a drug delivery agent, given its ability to interact with biological membranes.
Medicine: The compound’s derivatives are investigated for their potential therapeutic applications, including as anticancer agents and in the treatment of neurological disorders.
Industry: In the industrial sector, the compound is used in the production of high-performance materials, such as coatings and adhesives. Its stability and electronic properties make it valuable in the development of electronic devices and sensors.
作用機序
The mechanism by which 9,9-Bis(2-methoxyethyl)-N,N-diphenyl-9H-fluoren-2-amine exerts its effects is primarily through its interaction with electronic systems. The compound’s fluorene core allows for efficient electron transport, while the methoxyethyl and diphenylamine groups provide stability and enhance solubility. In biological systems, the compound can interact with cellular membranes and proteins, potentially affecting signal transduction pathways and cellular functions.
類似化合物との比較
- 9,9-Bis(4-methoxyphenyl)-9H-fluorene
- 2,7-Dibromo-9,9-bis(2-methoxyethoxyethyl)-9H-fluorene
- 9,9-Bis(2-methoxyethyl)-9H-fluorene
Comparison: Compared to similar compounds, 9,9-Bis(2-methoxyethyl)-N,N-diphenyl-9H-fluoren-2-amine exhibits unique electronic properties due to the presence of both methoxyethyl and diphenylamine groups. This combination enhances its solubility and stability, making it more suitable for applications in electronic devices and biological systems. The presence of diphenylamine also provides additional sites for functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties.
特性
CAS番号 |
649724-45-8 |
|---|---|
分子式 |
C31H31NO2 |
分子量 |
449.6 g/mol |
IUPAC名 |
9,9-bis(2-methoxyethyl)-N,N-diphenylfluoren-2-amine |
InChI |
InChI=1S/C31H31NO2/c1-33-21-19-31(20-22-34-2)29-16-10-9-15-27(29)28-18-17-26(23-30(28)31)32(24-11-5-3-6-12-24)25-13-7-4-8-14-25/h3-18,23H,19-22H2,1-2H3 |
InChIキー |
QIZGDBLZVLDEDZ-UHFFFAOYSA-N |
正規SMILES |
COCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)CCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


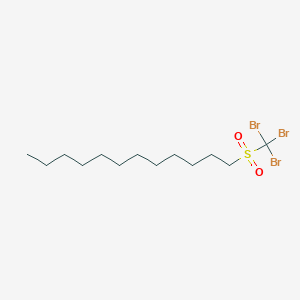
![{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]sulfanyl}benzene](/img/structure/B12604401.png)
![[(3-Dodecylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12604424.png)
![Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12604429.png)

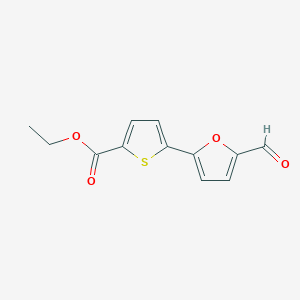
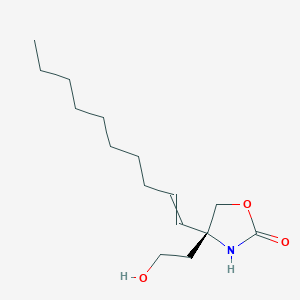
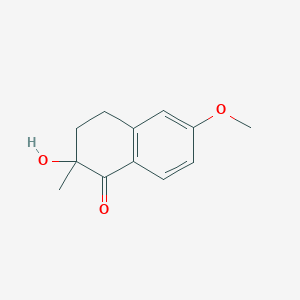
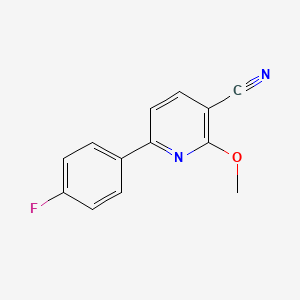
![3-[2-(2-Ethoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12604466.png)
boranyl](/img/structure/B12604474.png)
![N-(2-Ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12604478.png)
![2-{4-[5-(2-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B12604482.png)

